1-[4-(3-Chloropropoxy)phenyl]ethanone
Overview
Description
1-[4-(3-Chloropropoxy)phenyl]ethanone is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol It is characterized by the presence of a chloropropoxy group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(3-Chloropropoxy)phenyl]ethanone can be synthesized through a multi-step process involving the reaction of 4-hydroxyacetophenone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Chloropropoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
1-[4-(3-Chloropropoxy)phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloropropoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation pathways .
Comparison with Similar Compounds
1-[4-(3-Bromopropoxy)phenyl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[4-(3-Methoxypropoxy)phenyl]ethanone: Similar structure but with a methoxy group instead of chlorine.
1-[4-(3-Fluoropropoxy)phenyl]ethanone: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-[4-(3-Chloropropoxy)phenyl]ethanone is unique due to the presence of the chloropropoxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[4-(3-chloropropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
BQAYBWFOJLQHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
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